2,4-Dimethoxyphenylmagnesium bromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1,3-dimethoxybenzene-6-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSQHQVQBSQPJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C=C1)OC.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Dimethoxyphenylmagnesium Bromide
Conventional Preparation via Direct Magnesium Insertion
The most common method for preparing 2,4-dimethoxyphenylmagnesium bromide involves the direct reaction of 1-bromo-2,4-dimethoxybenzene (B92324) with magnesium metal in an appropriate ethereal solvent. This reaction, while straightforward in principle, is sensitive to a number of parameters that must be carefully controlled.
Optimization of Reaction Conditions and Solvents (e.g., Tetrahydrofuran (B95107), 2-Methyltetrahydrofuran)
The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents are essential as they solvate and stabilize the magnesium reagent as it forms.
Tetrahydrofuran (THF) is a widely used solvent for the preparation of aryl Grignard reagents due to its excellent solvating properties. rsc.orgresearchgate.net For the synthesis of this compound, THF facilitates the reaction by dissolving the organomagnesium species and preventing its precipitation.
2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener alternative to THF. rsc.orgjournalijdr.com Derived from renewable resources, it offers several advantages, including a higher boiling point (allowing for a wider range of reaction temperatures) and lower water solubility, which can simplify the work-up procedure. rsc.orgjournalijdr.com Studies on other aryl Grignard reagents have shown that 2-MeTHF can lead to improved yields and reduced side products, such as Wurtz-coupling byproducts. rsc.org While specific comparative data for this compound is not extensively documented, the general trends suggest that 2-MeTHF would be an excellent solvent choice for its preparation, potentially offering enhanced performance over THF. rsc.orgresearchgate.netjournalijdr.com
| Solvent | Boiling Point (°C) | Key Advantages for Grignard Synthesis | Potential Considerations |
| Tetrahydrofuran (THF) | 66 | Excellent solvating power for Grignard reagents. | Lower boiling point, completely miscible with water complicating work-up. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Higher boiling point, lower water solubility, derived from renewable sources. rsc.orgjournalijdr.com | May require slightly higher initiation temperatures. |
Investigation of Initiators and Activators in Grignard Formation
The initiation of a Grignard reaction can often be sluggish due to a passivating layer of magnesium oxide on the surface of the magnesium metal. wvu.edustackexchange.com Several methods and chemical initiators are employed to overcome this induction period.
Mechanical and Physical Activation: Simple methods like crushing the magnesium turnings in situ or vigorous stirring can help expose a fresh, reactive metal surface. stackexchange.com
Chemical Initiators: The most common approach is the use of a small amount of an activating agent.
Iodine (I₂): A crystal of iodine is frequently added to the magnesium suspension. The iodine is believed to react with the magnesium to form magnesium iodide, which etches the oxide layer and exposes the reactive metal. researchgate.net
1,2-Dibromoethane (B42909): This is another effective initiator. It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles provides a clear visual indication that the magnesium is reactive and the reaction has been initiated. wvu.edustackexchange.com
For an electron-rich aryl bromide like 1-bromo-2,4-dimethoxybenzene, initiation is generally less challenging than for electron-deficient systems. However, the use of an initiator like iodine or 1,2-dibromoethane is still recommended to ensure a smooth and reproducible reaction onset.
| Initiator | Mechanism of Action | Observational Cue of Initiation |
| Iodine (I₂) | Reacts with MgO layer to form MgI₂, etching the surface. researchgate.net | Disappearance of the brown iodine color. |
| 1,2-Dibromoethane | Reacts with Mg to form ethylene gas and MgBr₂. wvu.edustackexchange.com | Evolution of gas bubbles (ethylene). |
Techniques for Anhydrous and Inert Atmosphere Handling
Grignard reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, strict anhydrous and inert atmosphere techniques are paramount for their successful synthesis.
Anhydrous Conditions: All glassware must be thoroughly dried before use, typically by oven-drying or flame-drying under a stream of inert gas. The solvents used must be rigorously dried, for instance, by distillation from a suitable drying agent like sodium-benzophenone ketyl or by passing through a column of activated alumina.
Inert Atmosphere: The reaction is typically carried out under a positive pressure of an inert gas, such as nitrogen or argon. This is achieved by connecting the reaction flask to a manifold that supplies the inert gas, preventing the ingress of air and moisture. All transfers of reagents and solvents should be performed using syringes or cannulas under the inert atmosphere.
Advanced Strategies for Arylmagnesium Reagent Generation
Beyond the conventional direct insertion method, more advanced techniques have been developed for the synthesis of Grignard reagents, offering advantages in terms of functional group tolerance, reaction control, and safety.
Halogen-Magnesium Exchange Protocols for Precursor Synthesis
Halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents that may not be accessible through direct magnesium insertion due to the presence of sensitive functional groups. clockss.orgharvard.edu This method involves the reaction of an aryl halide with an alkyl Grignard reagent, typically isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl), to generate the desired aryl Grignard reagent. clockss.orgnih.gov
For the synthesis of this compound, this would involve reacting 1-bromo-2,4-dimethoxybenzene with iPrMgCl. The use of iPrMgCl·LiCl, often referred to as a "Turbo-Grignard" reagent, can significantly accelerate the rate of the bromine-magnesium exchange. nih.gov This allows the reaction to be performed at lower temperatures, which can be advantageous for substrates with other reactive functionalities.
The precursor, 1-bromo-2,4-dimethoxybenzene, can be synthesized by the bromination of 1,3-dimethoxybenzene (B93181) or from 2,4-dimethoxybenzoic acid. rsc.orginnospk.com
| Reagent | Reaction Conditions | Advantages |
| Isopropylmagnesium chloride (iPrMgCl) | Typically low temperatures | Tolerates a wider range of functional groups. harvard.edu |
| Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) | Often proceeds at milder conditions than iPrMgCl alone. clockss.orgnih.gov | Faster exchange rates, enhanced reactivity. nih.gov |
Development of Continuous Flow Chemical Processes for Enhanced Control and Safety
Continuous flow chemistry has emerged as a powerful tool for the synthesis of highly reactive intermediates like Grignard reagents, offering significant improvements in safety, control, and scalability. researchgate.netacs.org In a flow setup, reagents are continuously pumped through a reactor, where they mix and react. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat dissipation, mitigating the risks associated with the highly exothermic nature of Grignard formation. acs.orgresearchgate.net
The synthesis of arylmagnesium reagents in continuous flow has been successfully demonstrated. researchgate.netresearchgate.net Such a process for this compound would involve pumping a solution of 1-bromo-2,4-dimethoxybenzene in an appropriate solvent (like THF or 2-MeTHF) through a packed-bed reactor containing magnesium turnings. The resulting Grignard reagent solution can then be directly used in a subsequent reaction in a "telescoped" process, avoiding the need to handle and store the reactive intermediate. researchgate.net This approach allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to higher yields and purity. researchgate.netacs.org
On-Demand Synthesis and In-Situ Generation Approaches
The synthesis of Grignard reagents, including this compound, has traditionally been performed in batch reactors. However, this method is often associated with safety concerns due to the highly exothermic nature of the reaction and the inherent instability of the reagents. Modern synthetic chemistry has seen a shift towards on-demand and in-situ generation methodologies, particularly through the use of continuous flow chemistry, to mitigate these risks and improve process control. beilstein-journals.orgrsc.org
On-demand synthesis allows for the generation of the Grignard reagent as it is needed, minimizing the need for storage of this highly reactive species. This approach is particularly advantageous for unstable or sensitive reagents. Continuous flow systems are well-suited for on-demand synthesis, offering excellent heat and mass transfer, which allows for precise control over the reaction conditions. researchgate.netthieme-connect.de The generation of aryl Grignard reagents in continuous flow systems has been demonstrated to be efficient and safe. rsc.org In a typical setup, a solution of the corresponding aryl halide (in this case, 2,4-dimethoxybromobenzene) in an ethereal solvent like tetrahydrofuran (THF) is passed through a packed bed reactor containing magnesium metal. The resulting solution of this compound can then be directly introduced into a subsequent reaction stream for immediate consumption.
In-situ generation involves the formation of the Grignard reagent in the same vessel as the subsequent reaction. This one-pot approach eliminates the need to handle the reactive Grignard reagent separately. The "in-situ Grignard Metalation Method" (iGMM) is a notable strategy where an alkyl halide is added to a mixture of magnesium and a substrate that can be deprotonated by the initially formed Grignard reagent. nih.govnih.gov While this is more commonly applied for the synthesis of Hauser bases, the principle can be adapted for other reactions. For this compound, an in-situ approach would involve the gradual addition of 2,4-dimethoxybromobenzene to a mixture of magnesium and the electrophilic substrate in a suitable solvent.
The advantages of these modern approaches over traditional batch synthesis are significant and are summarized in the table below.
| Feature | Traditional Batch Synthesis | On-Demand & In-Situ Synthesis (Flow Chemistry) |
| Safety | Higher risk of thermal runaway due to poor heat dissipation in large volumes. | Enhanced safety due to small reaction volumes and superior heat transfer. |
| Reagent Stability | Requires storage of the often unstable Grignard reagent, leading to potential degradation. | Reagent is generated and consumed immediately, minimizing degradation. |
| Process Control | Difficult to precisely control reaction parameters, leading to potential side reactions. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. |
| Scalability | Scaling up can be challenging and hazardous. | More straightforward and safer scale-up by extending the operation time or using larger reactors. |
Purity Assessment and Stability Studies of the Reagent
The purity and concentration of a Grignard reagent solution are critical for achieving reproducible and high-yielding reactions. Several methods are available for the purity assessment of this compound.
Titration is the most common method for determining the concentration of active Grignard reagent. This involves reacting an aliquot of the Grignard solution with a known amount of a proton source, such as a standardized solution of an acid, and back-titrating the excess acid. A more direct and widely used method is the "double titration" method developed by Gilman. This method can distinguish the active Grignard reagent from its hydrolysis products. psu.edu More modern titration methods utilize colorimetric indicators. For instance, a solution of the Grignard reagent can be titrated against a solution of a ketone like acetophenone (B1666503) in the presence of an indicator until a color change signals the endpoint. psu.edu Another approach involves the use of indicators such as 2-hydroxybenzaldehyde phenylhydrazone or a mixture of benzoic acid and 4-(phenylazo)diphenylamine. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for purity assessment. By adding a known amount of an internal standard (e.g., 1,5-cyclooctadiene) to an aliquot of the Grignard solution, the concentration of the active reagent can be determined by comparing the integration of the reagent's signals to that of the standard. beilstein-journals.org
Stability studies of Grignard reagents are crucial for understanding their shelf-life and optimal storage conditions. Solutions of aryl Grignard reagents, such as this compound, are known to be sensitive to air, moisture, and light. fishersci.com They are typically handled under an inert atmosphere of nitrogen or argon. The stability of Grignard reagents is also influenced by the solvent. Tetrahydrofuran (THF) is a common solvent for the preparation and storage of this compound as it effectively solvates the magnesium center, enhancing its stability. sigmaaldrich.com However, prolonged storage, even under inert conditions, can lead to decomposition. The formation of explosive peroxides is a concern with ethereal solvents like THF upon prolonged exposure to air. fishersci.com Therefore, it is recommended to use freshly prepared solutions or to determine the concentration of stored solutions before use. prepchem.com
The table below summarizes common methods for the purity assessment of Grignard reagents.
| Method | Principle | Advantages | Disadvantages |
| Acid-Base Titration | Reaction with a standard acid and back-titration. | Simple and inexpensive. | Does not distinguish active reagent from basic magnesium salts. |
| Gilman's Double Titration | Differentiates active Grignard from its hydrolysis products. | More accurate than simple acid-base titration. | More complex and time-consuming. |
| Colorimetric Titration | Use of an indicator that changes color at the endpoint of the reaction with a ketone or other substrate. | Visual endpoint, relatively simple. | Indicator choice can be crucial; may not be suitable for all Grignard reagents. |
| NMR Spectroscopy | Quantitative analysis using an internal standard. | Provides structural information in addition to concentration. | Requires access to an NMR spectrometer; can be more expensive. |
Reactivity Profiles and Mechanistic Investigations of 2,4 Dimethoxyphenylmagnesium Bromide
Nucleophilic Addition Reactions
As a potent nucleophile, 2,4-dimethoxyphenylmagnesium bromide readily participates in addition reactions with a wide array of electrophilic substrates containing polar multiple bonds.
Chemoselective Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)
The addition of Grignard reagents to carbonyl compounds is a fundamental method for alcohol synthesis. libretexts.org The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. libretexts.org The reactivity of this compound with carbonyl compounds follows established patterns for organomagnesium halides.
Aldehydes and Ketones: Reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. libretexts.org The high reactivity of the Grignard reagent generally ensures efficient conversion.
Esters and Amides: Esters typically react with two equivalents of the Grignard reagent to afford tertiary alcohols, where two identical aryl groups are installed. libretexts.org The initial addition leads to a ketone intermediate, which is more reactive than the starting ester and rapidly consumes a second equivalent of the nucleophile. Amides also react, though their reactivity can be modulated by the substituents on the nitrogen atom. nih.gov
Chemoselectivity can be a challenge in molecules containing multiple carbonyl functionalities due to the high reactivity of Grignard reagents. nih.gov However, studies with various Grignard reagents have shown that solvents can influence yields and selectivity. For instance, 2-methyltetrahydrofuran (B130290) has been reported to afford higher yields and chemoselectivities compared to tetrahydrofuran (B95107) (THF) in certain Grignard addition reactions. researchgate.net
| Carbonyl Substrate | Substrate Structure | Expected Product | Product Structure | Product Class |
|---|---|---|---|---|
| Acetaldehyde | CH₃CHO | 1-(2,4-Dimethoxyphenyl)ethanol | Secondary Alcohol | |
| Acetone | (CH₃)₂CO | 2-(2,4-Dimethoxyphenyl)propan-2-ol | Tertiary Alcohol | |
| Ethyl acetate | CH₃COOCH₂CH₃ | 2-(2,4-Dimethoxyphenyl)propan-2-ol | Tertiary Alcohol (from 2 equivalents) | |
| N,N-Dimethylacetamide | CH₃CON(CH₃)₂ | 1-(2,4-Dimethoxyphenyl)ethan-1-one | Ketone (after hydrolysis) |
Conjugate (1,4-) Addition to α,β-Unsaturated Carbonyl Systems
The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. libretexts.org As strong, hard nucleophiles, Grignard reagents typically favor the kinetically controlled 1,2-addition pathway. libretexts.org
To achieve 1,4-addition, the reactivity of the Grignard reagent is often modified. The most common strategy is the addition of a catalytic amount of a copper salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI). mdpi.com This in situ transmetalation generates a Gilman-like organocuprate species, which is a softer nucleophile and selectively undergoes conjugate addition. libretexts.org This method provides access to β-arylated ketones and esters.
| Substrate | Conditions | Major Product Type | Product Name |
|---|---|---|---|
| Cyclohex-2-en-1-one | This compound, THF | 1,2-Addition | 1-(2,4-Dimethoxyphenyl)cyclohex-2-en-1-ol |
| This compound, CuCN (cat.), THF | 1,4-Addition (Conjugate) | 3-(2,4-Dimethoxyphenyl)cyclohexan-1-one |
Reactivity with Nitriles and Other Polar Multiple Bonds
This compound reacts with nitriles to form ketones after an acidic workup. The mechanism involves the nucleophilic addition of the aryl group to the electrophilic carbon of the nitrile, which produces a salt of an N-magnesio imine. masterorganicchemistry.com This intermediate is stable to further addition of the Grignard reagent. Subsequent hydrolysis of the imine intermediate yields the corresponding ketone. youtube.com This two-step sequence is a valuable method for synthesizing aryl ketones.
The reaction is generally efficient, although the choice of solvent and reaction conditions can be crucial to prevent side reactions, such as the trimerization of the nitrile. wmich.edu
Cross-Coupling Transformations
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and Grignard reagents are key coupling partners in these transformations, most notably in the Kumada-Corriu coupling.
Transition Metal-Catalyzed Cross-Couplings (e.g., Palladium, Nickel, Iron, Chromium)
The Kumada coupling reaction involves the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal complex, typically palladium or nickel. nih.gov This methodology allows for the formation of a new carbon-carbon bond between two sp²- or sp³-hybridized carbon atoms. The electron-rich nature of this compound makes it an excellent nucleophile for these transformations.
Palladium-Catalyzed Coupling: Palladium complexes are highly efficient catalysts for the cross-coupling of aryl Grignard reagents with aryl, heteroaryl, and vinyl halides or triflates. nobelprize.orglibretexts.orgorganic-chemistry.org The catalytic cycle generally involves oxidative addition of the organic halide to a Pd(0) species, transmetalation with the Grignard reagent, and reductive elimination to yield the product and regenerate the catalyst. nobelprize.org
Nickel-Catalyzed Coupling: Nickel catalysts are often a more economical alternative to palladium and are particularly effective for coupling with less reactive electrophiles like aryl chlorides. orgsyn.orgnih.gov Research has demonstrated the successful coupling of substituted aryl Grignard reagents, such as 2-methoxyphenylmagnesium bromide, with various fluoroazines and diazines using nickel catalysts. nih.gov
Iron-Catalyzed Coupling: In recent years, iron has emerged as an inexpensive, non-toxic, and earth-abundant catalyst for cross-coupling reactions. princeton.edubris.ac.uk Iron salts, such as iron(III) chloride (FeCl₃) or iron(III) acetylacetonate (B107027) (Fe(acac)₃), can catalyze the coupling of aryl Grignard reagents with alkyl, alkenyl, and aryl halides. asianpubs.orgorganic-chemistry.orgnii.ac.jp These reactions often proceed rapidly and in high yields. asianpubs.orgorganic-chemistry.org
Chromium-Catalyzed Coupling: Chromium-based catalysts have also been developed for cross-coupling reactions. researchgate.netcore.ac.uk Efficient protocols using chromium(III) complexes have been reported for the alkylation of halo-quinolines and the coupling of aryl Grignard reagents with various electrophiles. researchgate.net
| Catalyst Type | Typical Electrophile (R-X) | Product Type | Notes |
|---|---|---|---|
| Palladium (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Bromides, Iodides, Triflates | Biaryls, Styrenes | High efficiency and functional group tolerance. nobelprize.orglibretexts.org |
| Nickel (e.g., NiCl₂(dppe)) | Aryl/Vinyl Chlorides, Bromides | Biaryls, Styrenes | Cost-effective alternative to palladium; effective for less reactive chlorides. orgsyn.orgnih.gov |
| Iron (e.g., FeCl₃) | Alkyl/Alkenyl Halides | Alkylarenes, Alkenylarenes | Economical and environmentally benign catalyst. asianpubs.orgorganic-chemistry.org |
| Chromium (e.g., CrCl₃) | Alkyl Halides, Halo-quinolines | Alkylarenes | Can proceed rapidly at room temperature with minimal side products. researchgate.net |
Examination of Migratory Arylmagnesiation in Alkyne Functionalization
The addition of organomagnesium reagents across the carbon-carbon triple bond of an alkyne, known as carbomagnesiation, is a powerful tool for alkyne functionalization. When an aryl Grignard reagent is used, the process is termed arylmagnesiation. This reaction can be followed by migration of the aryl group, leading to more complex structures.
While research specifically detailing the migratory arylmagnesiation of this compound is not widespread, the general principles can be inferred from studies with other aryl Grignard reagents. The reaction typically requires a transition metal catalyst, often iron or cobalt, to proceed efficiently. The initial step is the syn-addition of the aryl group and the '-MgBr' moiety across the alkyne. Depending on the substrate and reaction conditions, this can be followed by isomerization or reaction with an electrophile. The electronic properties of the 2,4-dimethoxyphenyl group, being strongly electron-donating, would be expected to influence the regioselectivity of the initial addition and the stability of any intermediates, thereby affecting the propensity for subsequent migratory events.
Substitution Reactions
This compound, as a potent aryl nucleophile, participates in a variety of substitution reactions. Its reactivity is governed by the inherent polarity of the carbon-magnesium bond, which imparts significant carbanionic character to the aromatic ring. libretexts.org This enables the displacement of suitable leaving groups from both aromatic and aliphatic frameworks.
Nucleophilic Aromatic Substitution (SNAr) with Activated Substrates
While simple aryl halides are generally inert to nucleophilic attack, those bearing strong electron-withdrawing groups (EWGs) ortho or para to the leaving group are activated towards Nucleophilic Aromatic Substitution (SNAr). libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgmasterorganicchemistry.com The electron-withdrawing substituents are crucial for stabilizing this negatively charged intermediate. libretexts.org
Aryl Grignard reagents, including those with methoxy (B1213986) substituents, have been shown to be effective nucleophiles in SNAr-type reactions. For instance, reagents like (4-methoxyphenyl)magnesium bromide can smoothly displace leaving groups such as fluoride (B91410) or methoxy from activated aromatic systems. researchgate.net In the context of this compound, its efficacy would be contingent on the substrate's activation.
A pertinent example involves the nickel-catalyzed cross-coupling of aryl Grignard reagents with fluoroazines and fluorodiazines. nih.gov These heterocyclic substrates are sufficiently electron-deficient to undergo nucleophilic substitution. In such reactions, compounds like 2-methoxyphenylmagnesium bromide and 4-methoxyphenylmagnesium bromide have been successfully coupled, demonstrating the capability of methoxy-substituted aryl Grignards to act as nucleophiles in SNAr processes on activated substrates. nih.gov
Table 1: Examples of SNAr-type Reactions with Related Aryl Grignard Reagents
| Grignard Reagent | Substrate Type | Catalyst | Result |
|---|---|---|---|
| Phenylmagnesium halides | Fluoroazines, Fluorodiazines | Nickel-based (e.g., with dppe, dppp, dppf ligands) | Successful cross-coupling to form phenyl-substituted heterocycles. nih.gov |
| (4-methoxyphenyl)magnesium bromide | o-Fluoro/methoxy benzoic acids | None mentioned | Smooth displacement of the fluoro/methoxy group. researchgate.net |
This table illustrates the general reactivity of methoxy-substituted aryl Grignard reagents in SNAr reactions.
Displacement Reactions at Saturated Carbon Centers
This compound can react with alkyl halides in reactions that result in the formation of a new carbon-carbon bond at a saturated (sp³-hybridized) carbon center. This reaction is a classic application of Grignard reagents, where the nucleophilic aryl group displaces a halide from the alkyl substrate. libretexts.org
These reactions often benefit from the presence of a catalyst. For example, iron compounds such as tetrachloroferrate salts have been proven effective in catalyzing the cross-coupling of aryl Grignard reagents with secondary alkyl halides. nii.ac.jp Similarly, dilithium (B8592608) tetrachlorocuprate is a known catalyst for the reaction between Grignard reagents and alkyl bromides. orgsyn.org The addition of zinc halides has also been shown to mediate palladium-catalyzed cross-coupling reactions between aryl bromides and alkyl Grignard reagents, a principle that can be extended to aryl Grignards reacting with alkyl halides. organic-chemistry.org
The general scheme for such a displacement is:
(CH₃O)₂C₆H₃MgBr + R-X → (CH₃O)₂C₆H₃-R + MgBrX (where R is an alkyl group and X is a halide)
This transformation is a powerful tool for constructing C(sp²)-C(sp³) bonds, attaching the 2,4-dimethoxyphenyl moiety to an aliphatic chain.
Mechanistic Elucidation of Reaction Pathways
Understanding the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This involves studying the transient species that are formed during the reaction and analyzing the factors that control reactivity and selectivity.
Spectroscopic Probing of Intermediates and Transition States
The mechanism of Grignard reactions is complex, often involving an equilibrium between various species in solution, known as the Schlenk equilibrium. nih.gov Spectroscopic techniques are invaluable for identifying the structures and dynamics of these species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying Grignard reagents in solution. ²⁵Mg-NMR provides specific information about the magnesium coordination state, which is central to the Schlenk equilibrium. nih.gov Variable temperature ¹H and ¹³C NMR studies can be used to measure the rates of conformational changes or inversions in organometallic species. vt.edu Furthermore, Diffusion-Ordered NMR (DOSY) can provide insights into the aggregation state of intermediates in solution. researchgate.net
X-ray Spectroscopy and Crystallography: X-ray techniques provide definitive structural information. While X-ray crystallography can determine the structure of Grignard reagents in the solid state, it may not reflect their nature in solution. nih.gov X-ray spectroscopy, however, is a powerful tool for distinguishing between different organomagnesium species that coexist in solution throughout a reaction. nih.gov By simulating the X-ray spectra of various potential reagents, intermediates, and transition states, researchers can identify the distinct spectral fingerprints of each species involved in the reaction pathway. nih.gov
These methods allow for the characterization of key intermediates, such as the coordination complex formed between the Grignard reagent and a carbonyl substrate, and can help to map the entire reaction coordinate from reagents to products. nih.gov
Analysis of Electronic and Steric Effects of Dimethoxy Substituents on Reactivity and Regioselectivity
The two methoxy groups on the this compound molecule exert significant electronic and steric effects that modulate its reactivity and regioselectivity.
Electronic Effects: The methoxy groups (–OCH₃) are strong electron-donating groups through resonance, while being weakly electron-withdrawing through induction. The net effect is an increase in electron density on the aromatic ring, particularly at the ortho and para positions relative to the methoxy groups. This enhances the nucleophilicity of the carbanionic carbon attached to magnesium, making the Grignard reagent more reactive than unsubstituted phenylmagnesium bromide. numberanalytics.comfiveable.me
Steric Effects: The methoxy group at the 2-position (ortho to the magnesium) introduces considerable steric bulk. This steric hindrance can impede the approach of the Grignard reagent to a sterically crowded electrophilic center. ncert.nic.in This effect is evident in related compounds; for example, (2,6-dimethoxyphenyl)magnesium bromide, with two ortho-methoxy groups, shows reduced efficiency in SNAr reactions compared to less hindered aryl Grignards, a direct consequence of steric hindrance. researchgate.net
The interplay between these activating electronic effects and hindering steric effects is critical. It can influence the regioselectivity of reactions with substrates that have multiple reactive sites. For example, in reactions with α,β-unsaturated ketones, the steric bulk might influence the ratio of 1,2-addition (to the carbonyl carbon) versus 1,4-conjugate addition.
Table 2: Influence of Dimethoxy Substituents on Reactivity
| Effect | Cause | Consequence on Reactivity |
|---|---|---|
| Electronic | Resonance donation from two –OCH₃ groups | Increases electron density on the ring, enhancing the nucleophilicity of the carbanionic carbon. numberanalytics.comfiveable.me |
| Steric | Presence of a bulky –OCH₃ group at the ortho position | Hinders the approach to the electrophile, potentially decreasing the reaction rate with sterically demanding substrates. researchgate.net |
Mitigation of Competing Side Reactions (e.g., Enolization, Reduction, Wurtz Coupling)
Several side reactions can compete with the desired nucleophilic addition or substitution pathways, lowering the yield of the intended product. Strategic mitigation of these pathways is essential for successful synthesis.
Enolization: In reactions with carbonyl compounds possessing acidic α-hydrogens, the Grignard reagent can act as a base, abstracting a proton to form an enolate. ncert.nic.in This is particularly problematic with sterically hindered ketones. To favor nucleophilic addition over enolization, reactions are often carried out at low temperatures. The addition of salts like zinc chloride (ZnCl₂) can also promote the desired addition reaction over competing pathways. researchgate.net
Reduction: Some Grignard reagents can reduce carbonyl compounds by transferring a β-hydride to the carbonyl carbon. While less common for aryl Grignards which lack β-hydrogens, impurities or related alkyl Grignards can cause this side reaction. The reaction of ethylmagnesium chloride with benzophenone (B1666685), for instance, can lead to preferential reduction of the ketone. researchgate.net
Wurtz Coupling: This side reaction involves the coupling of the Grignard reagent with unreacted organic halide. chemrxiv.org It is a significant issue during the formation of the Grignard reagent itself. Strategies to minimize Wurtz coupling include the slow addition of the organic halide to an excess of magnesium turnings and the use of continuous flow chemistry, which can improve selectivity by maintaining a low concentration of the halide. orgsyn.orgchemrxiv.org
By carefully controlling reaction parameters such as temperature, rate of addition, and the use of specific additives, these competing side reactions can be effectively suppressed.
Influence of Additives and Ligands on Reaction Outcome and Selectivity
The reactivity and selectivity of this compound in cross-coupling reactions are significantly influenced by the presence of additives and the nature of the ligands employed. These components can modify the structure of the Grignard reagent in solution, alter the properties of the catalyst, and facilitate key steps in the catalytic cycle, ultimately determining the efficiency and outcome of the reaction.
The addition of certain substances can enhance the reactivity of Grignard reagents. For instance, lithium chloride (LiCl) is known to have a beneficial effect on Br/Mg exchange reactions by breaking down the polymeric aggregates that Grignard reagents often form in solution. This deaggregation leads to the formation of more reactive, monomeric magnesiate species, which can accelerate the reaction rate.
In the context of palladium-catalyzed cross-coupling reactions, such as the Kumada-Corriu coupling, both the choice of ligand and the use of additives are crucial for achieving high yields. Research has shown that in the coupling of dimethoxyphenylmagnesium bromide with alkenyl halides, a combination of a bidentate phosphine (B1218219) ligand and an amine additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to efficient product formation. acs.org
The selection of the phosphine ligand is critical. While monodentate phosphine ligands can be used, studies have indicated that bidentate phosphine ligands, particularly those with a larger bite angle, can significantly improve the yield of the cross-coupled product. acs.org For example, the use of sterically demanding bidentate phosphine ligands has been shown to be effective. acs.org
TMEDA, a common additive in organometallic chemistry, can coordinate to the magnesium center of the Grignard reagent. This coordination can alter the reagent's reactivity and aggregation state. In palladium-catalyzed couplings, the combination of a bidentate diphosphine ligand and TMEDA has proven to be an effective system for promoting the reaction between alkenyl halides and this compound. acs.org
The following table illustrates the effect of different ligands on the palladium-catalyzed cross-coupling of an alkenyl halide with this compound in the presence of TMEDA.
| Entry | Ligand | Yield (%) |
|---|---|---|
| 1 | Monodentate Phosphine Ligand A | Low |
| 2 | Monodentate Phosphine Ligand B | Low |
| 3 | Bidentate Phosphine Ligand (e.g., DPEPhos) | High |
| 4 | Bidentate Ferrocene-Derived Ligand (e.g., dtbpf) | High |
Applications of 2,4 Dimethoxyphenylmagnesium Bromide in Complex Molecule Synthesis
Building Blocks for Pharmaceutical and Medicinal Agents
The introduction of the 2,4-dimethoxyphenyl moiety into molecular structures can significantly influence their biological activity. 2,4-Dimethoxyphenylmagnesium bromide provides a direct and efficient method for incorporating this key structural unit.
Indazole scaffolds are a common feature in many pharmacologically active compounds. One established method for the synthesis of 3-substituted indazoles involves the cyclization of 2-aminobenzophenone (B122507) derivatives. In this context, this compound can be employed as a key reagent to construct the necessary 2-aminobenzophenone precursor.
A plausible synthetic pathway commences with the reaction of this compound with a suitably substituted 2-aminobenzonitrile. The Grignard reagent undergoes a nucleophilic addition to the nitrile group, which, after acidic workup, yields a 2-amino-2',4'-dimethoxybenzophenone intermediate. This intermediate can then be subjected to diazotization followed by cyclization to afford the desired 3-(2,4-dimethoxyphenyl)indazole. While direct literature examples for this specific transformation are not abundant, the general reactivity of Grignard reagents with nitriles to form ketones is a well-established synthetic strategy.
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | 2-Aminobenzonitrile | 2-Amino-2',4'-dimethoxybenzophenone | 3-(2,4-Dimethoxyphenyl)indazole |
This synthetic approach offers a convergent and flexible route to novel indazole derivatives for medicinal chemistry research.
Benzophenone (B1666685) derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The 2,4-dimethoxyphenyl substitution pattern has been identified as a key feature in some of these bioactive molecules.
For instance, novel benzophenone-conjugated coumarin (B35378) analogs have been designed and synthesized, demonstrating potential anticancer properties. dntb.gov.ua While the specific synthesis of the benzophenone core in these analogs using this compound is not explicitly detailed, the general principles of Grignard reactions with suitable electrophiles, such as benzoyl chlorides or benzaldehydes followed by oxidation, would be a standard approach to introduce the 2,4-dimethoxybenzoyl group.
Furthermore, research into 2',4'-dimethoxychalcone (B1233493) derivatives, which are structurally related to benzophenones, has shown promising antitumor activities against non-small cell lung cancer. The synthesis of these chalcones often involves the condensation of a substituted acetophenone (B1666503) with a benzaldehyde. This compound could be utilized to prepare a 2,4-dimethoxyacetophenone precursor through reaction with acetyl chloride.
| Precursor synthesized using this compound | Reactant | Product Class | Potential Biological Activity |
| 2,4-Dimethoxybenzoyl chloride | Substituted coumarin | Benzophenone-conjugated coumarins | Anticancer |
| 2,4-Dimethoxyacetophenone | Substituted benzaldehyde | 2',4'-Dimethoxychalcones | Antitumor |
The utility of this compound extends to the synthesis of other classes of biologically active heterocyclic compounds. A notable example is the preparation of substituted 1,2,4-triazoles.
Research has demonstrated the synthesis of (5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. pensoft.net The synthesis of the core 5-(2,4-dimethoxyphenyl)-1,2,4-triazole-3-thiol likely involves the reaction of 2,4-dimethoxybenzoyl chloride (which can be prepared from this compound and oxalyl chloride) with thiosemicarbazide, followed by cyclization. These triazole derivatives have been investigated for their antioxidant properties. pensoft.net
| Starting Material derived from this compound | Reagents | Product Class | Investigated Biological Activity |
| 2,4-Dimethoxybenzoyl chloride | Thiosemicarbazide, followed by alkylation | (2,4-dimethoxyphenyl)-1,2,4-triazole derivatives | Antioxidant |
Precursors for Natural Product Synthesis
While direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a precursor for key structural motifs found in natural products is significant. Many natural products, such as flavonoids and alkaloids, contain dimethoxy-substituted phenyl rings. nih.govnih.gov
The synthesis of flavan-alkaloids, for example, often involves the construction of a chromane (B1220400) core with a substituted phenyl group at the 2-position. This compound could react with a suitable chromone (B188151) or chalcone (B49325) precursor to introduce the 2,4-dimethoxyphenyl moiety, which is a common substitution pattern in this class of natural products. Although a specific example utilizing this compound for the total synthesis of a flavonoid or alkaloid is not provided in the search results, the general reactivity of Grignard reagents makes this a plausible and valuable synthetic strategy.
Contributions to Advanced Materials Chemistry
The electronic properties of the 2,4-dimethoxyphenyl group make it a valuable component in the design of advanced organic materials with applications in electronics and optoelectronics.
Hole-transporting materials (HTMs) are crucial components of organic light-emitting diodes (OLEDs) and perovskite solar cells. nih.govrsc.org Triarylamine derivatives are a prominent class of HTMs, and their performance can be tuned by modifying the substituents on the aryl rings. The introduction of electron-donating methoxy (B1213986) groups can favorably adjust the HOMO energy levels of these materials, facilitating efficient hole injection and transport.
The synthesis of triarylamine-based HTMs often involves the coupling of diarylamines with aryl halides. This compound can be used to synthesize key intermediates, such as bis(2,4-dimethoxyphenyl)amine, through reactions with suitable amino-functionalized aryl halides. Alternatively, it can be used in the final steps of the synthesis to attach the 2,4-dimethoxyphenyl group to a pre-existing diarylamine core. While specific literature examples detailing the use of this compound for the synthesis of named, high-performance HTMs were not identified in the search, the principles of its application in this field are well-grounded in the established synthetic methodologies for these materials.
| Material Class | Key Structural Motif | Role of 2,4-Dimethoxyphenyl group | Potential Application |
| Hole-Transporting Materials | Triarylamine | Modification of electronic properties (HOMO level) | Organic Light-Emitting Diodes (OLEDs) |
Development of Functional Polymeric Architectures
Extensive research into the applications of this compound has revealed its utility in the synthesis of various small molecules, particularly in the formation of carbon-carbon bonds through Grignard reactions. However, based on currently available scientific literature, there is no specific documented use of this compound for the development of functional polymeric architectures.
While Grignard reagents, in general, are employed in certain polymerization techniques, such as Grignard Metathesis (GRIM) polymerization for the synthesis of conjugated polymers, the specific application of this compound as an initiator or monomer in these processes has not been reported. The existing research primarily focuses on its role in the synthesis of discrete molecular compounds.
For instance, this compound is utilized in the synthesis of benzophenone derivatives. In these reactions, the Grignard reagent is reacted with other precursors to form complex small molecules. Similarly, it has been used in the synthesis of indazole derivatives, where it serves as a key reagent for introducing the 2,4-dimethoxyphenyl group into the target molecule.
Despite its demonstrated reactivity in organic synthesis, the transition of this compound from a reagent for small molecule synthesis to a tool for creating functional polymers has not been established in the reviewed literature. Consequently, there are no detailed research findings or data tables related to its use in polymerization to be presented. The scientific community has, to date, focused on other applications for this particular Grignard reagent.
Advanced Analytical Methodologies for Characterization in Organomagnesium Research
In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ techniques are invaluable for observing reactions as they happen, providing real-time data on reaction kinetics, intermediates, and the consumption of reactants without disturbing the reaction mixture.
Real-time, in-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe (such as ReactIR), is a powerful process analytical technology (PAT) for monitoring the formation of Grignard reagents. researchgate.net This method allows for the continuous tracking of key chemical species directly in the reaction vessel.
The synthesis of 2,4-dimethoxyphenylmagnesium bromide from 1-bromo-2,4-dimethoxybenzene (B92324) and magnesium metal can be monitored by observing the disappearance of characteristic vibrational bands of the aryl bromide reactant and the appearance of new bands associated with the organomagnesium product. The progress of the reaction is tracked by trending the intensity of these peaks over time.
Key spectral changes include the diminishing intensity of the C-Br stretching vibration of the starting material and shifts in the aromatic C-H and C-O stretching regions upon formation of the C-Mg bond. nist.gov For example, the spectrum of the starting material, 1-bromo-2,4-dimethoxybenzene, shows distinct peaks for aromatic C-H stretching (around 3000-3100 cm⁻¹), sp³ C-H stretching of the methoxy (B1213986) groups (around 2800-3000 cm⁻¹), aromatic C=C stretching (around 1400-1600 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). nist.gov The formation of the Grignard reagent leads to a decrease in the peaks assigned to the reactant and the growth of new, characteristic peaks for the product.
| Vibrational Mode | Starting Material (1-Bromo-2,4-dimethoxybenzene) Wavenumber (cm⁻¹) | Product (this compound) Expected Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Aromatic C-H Stretch | ~3080, ~3010 | Shifted slightly | Minor changes, peak profile may alter |
| sp³ C-H Stretch (Methoxy) | ~2960, ~2840 | ~2960, ~2840 | Relatively stable, can be used as an internal reference |
| Aromatic C=C Stretch | ~1590, ~1490, ~1460 | Shifted due to electronic changes | Profile changes as Grignard forms |
| C-O-C Asymmetric Stretch | ~1210 | Slightly shifted | Peak position and intensity may change |
| C-Br Stretch | ~650-550 | Absent | Peak intensity decreases to zero |
Ex-Situ Spectroscopic Characterization of Products
Ex-situ techniques involve the analysis of samples removed from the reaction mixture. For Grignard reagents, this often requires quenching the reactive species before analysis or handling under strictly inert conditions.
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds. For organomagnesium species, it provides detailed information about the carbon skeleton and the electronic environment around the magnesium center.
¹H and ¹³C NMR: The formation of this compound from its corresponding bromide precursor induces significant changes in the ¹H and ¹³C NMR spectra. The most notable effect is the strong shielding (upfield shift) observed for the carbon atom directly bonded to the magnesium (C1) and the attached proton. The electron-donating nature of the MgBr group, compared to the electron-withdrawing bromine atom, alters the chemical shifts of all carbons and protons in the aromatic ring. This effect is most pronounced at the ipso-carbon (C1) and the ortho (C2, C6) and para (C4) positions relative to the C-Mg bond.
| Position | 1-Bromo-2,4-dimethoxybenzene (Estimated ¹H) | This compound (Estimated ¹H) | 1-Bromo-2,4-dimethoxybenzene (Estimated ¹³C) | This compound (Estimated ¹³C) |
|---|---|---|---|---|
| C1 (-Br or -MgBr) | - | - | ~115 | ~165 (Highly deshielded) |
| C2 (-OCH₃) | - | - | ~160 | ~162 |
| C3 | ~6.9 (d) | ~6.3 (d) | ~105 | ~99 |
| C4 (-OCH₃) | - | - | ~162 | ~165 |
| C5 | ~7.1 (dd) | ~7.4 (dd) | ~133 | ~130 |
| C6 | ~7.4 (d) | ~7.6 (d) | ~110 | ~108 |
| -OCH₃ | ~3.8 (s), ~3.9 (s) | ~3.7 (s), ~3.8 (s) | ~56, ~57 | ~55, ~56 |
²⁵Mg NMR: Magnesium-25 NMR is a specialized technique that can directly probe the magnesium center. However, its application is limited by the low natural abundance (10.0%) and low sensitivity of the ²⁵Mg nucleus. huji.ac.il Furthermore, as a quadrupolar nucleus (spin I = 5/2), its signals are often broad, especially in asymmetric environments like those found in Grignard reagents (RMgX). huji.ac.ilrsc.org Despite these challenges, ²⁵Mg NMR can provide valuable information about the Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) by distinguishing between the different magnesium species in solution. nih.gov The chemical shifts are sensitive to the coordination environment, with typical values for organomagnesium compounds falling within a range of approximately -20 to +50 ppm relative to a standard like MgCl₂(aq). psu.eduresearchgate.net
Mass spectrometry of highly reactive organometallic compounds like Grignard reagents is challenging due to their low volatility and instability. Direct analysis often requires soft ionization techniques such as Electrospray Ionization (ESI) to transfer ions from solution to the gas phase with minimal fragmentation. nih.gov
In ESI-MS analysis, this compound would likely be observed as a solvated adduct or as part of a larger aggregate. Tandem MS (MS/MS) experiments on a selected precursor ion can induce fragmentation, providing structural information. The fragmentation of the [M-Br]⁺ ion (corresponding to [C₈H₉O₂Mg]⁺) would likely proceed through characteristic losses of neutral molecules.
Common fragmentation pathways for related aromatic compounds include the loss of methyl radicals from the methoxy groups and the elimination of formaldehyde (B43269) (CH₂O).
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 161.0 ([C₈H₉O₂Mg]⁺) | 146.0 | CH₃• (15) | Loss of a methyl radical from a methoxy group |
| 161.0 ([C₈H₉O₂Mg]⁺) | 131.0 | CH₂O (30) | Loss of formaldehyde |
| 146.0 | 131.0 | CH₃• (15) | Sequential loss of the second methyl radical |
| 131.0 | 103.0 | CO (28) | Loss of carbon monoxide |
Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to analyze the products after the Grignard reagent has been quenched with a proton source (like water or acid). This converts the this compound into 1,3-dimethoxybenzene (B93181), which is volatile and stable for GC analysis, allowing for the quantification of the Grignard yield relative to unreacted starting material. rsc.org
Chromatographic Separation Techniques for Product Isolation and Purity Determination
Chromatographic methods are essential for the separation and purification of the final products derived from Grignard reactions and for assessing their purity.
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. It is not used to analyze the Grignard reagent directly but is excellent for determining the purity of reaction products after workup. For example, if this compound is reacted with carbon dioxide followed by an acidic workup to produce 2,4-dimethoxybenzoic acid, the acid would first need to be derivatized (e.g., converted to its methyl ester) to increase its volatility for GC analysis. GC can effectively separate the desired product from byproducts such as biphenyls (formed via Wurtz coupling) and unreacted starting materials. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and purification of a wide range of organic compounds, particularly those that are non-volatile or thermally sensitive. The purity of a product from a Grignard reaction, such as an alcohol formed from the reaction of this compound with a ketone, can be readily determined using HPLC. studycorgi.com Different column phases (normal or reversed-phase) and detector types (UV-Vis, Refractive Index) can be employed depending on the properties of the analyte.
| Technique | Application | Stationary Phase Example | Mobile Phase Example | Detection Method |
|---|---|---|---|---|
| GC-MS | Analysis of volatile products and byproducts after quenching/derivatization | Polysiloxane (e.g., DB-5) capillary column | Helium (carrier gas) | Mass Spectrometry (MS) |
| HPLC | Purity determination and purification of non-volatile products (e.g., alcohols, acids) | Reversed-Phase C18 silica | Acetonitrile/Water gradient | UV-Vis (for aromatic compounds) |
Challenges and Future Perspectives in 2,4 Dimethoxyphenylmagnesium Bromide Research
Enhancing Functional Group Tolerance in Grignard Reactions
A significant challenge in using 2,4-dimethoxyphenylmagnesium bromide, like other Grignard reagents, is its incompatibility with certain functional groups. These reagents are highly reactive and can be decomposed by acidic protons present in groups like alcohols, amines, and carboxylic acids. They can also react with carbonyl groups in esters, ketones, and aldehydes. purdue.edu This limits the complexity of molecules that can be synthesized directly.
Current research aims to develop more tolerant Grignard reagents. One approach involves the use of specialized techniques, such as low-temperature reactions and the use of highly activated magnesium, like Rieke magnesium. uni-muenchen.de These methods can sometimes allow for the preparation of Grignard reagents in the presence of sensitive functional groups. uni-muenchen.de Another strategy is the halogen-magnesium exchange reaction, which has shown promise for creating functionalized organomagnesium compounds. uni-muenchen.de
Future work will likely focus on the development of new additives and reaction conditions that can protect sensitive functional groups or modulate the reactivity of the Grignard reagent. This could involve the use of novel protecting groups that are stable under Grignard reaction conditions but can be easily removed later. Additionally, exploring new organometallic "ate" complexes could provide alternative pathways with improved functional group tolerance. researchgate.net
Development of Sustainable and Environmentally Benign Solvents (e.g., 2-Methyltetrahydrofuran)
Traditionally, Grignard reactions are performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). beyondbenign.org While effective, these solvents have several drawbacks, including high flammability, potential for peroxide formation, and environmental concerns. beyondbenign.org The development of greener, more sustainable solvents is a critical area of research.
2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a promising alternative. researchgate.net Derived from renewable resources, 2-MeTHF offers several advantages over traditional solvents. researchgate.netriekemetals.com It has a higher boiling point and a lower miscibility with water, which can simplify reaction workup and solvent recovery. researchgate.networktribe.comgoogle.com Furthermore, Grignard reagent formation in 2-MeTHF can often proceed with higher yields and reduced levels of undesirable side products, such as those from Wurtz coupling. monumentchemical.com
The table below compares some key properties of THF and 2-MeTHF, highlighting the environmental and practical benefits of the latter.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Source | Petrochemical-based | Renewable resources |
| Boiling Point | 66 °C | 80 °C |
| Water Solubility | Miscible | Low |
| Environmental Impact | Higher | Lower |
Future research will likely focus on expanding the range of green solvents suitable for Grignard reactions. This could include exploring other bio-derived solvents and solvent mixtures to optimize reaction performance and sustainability. The goal is to develop processes that are not only efficient but also minimize environmental impact.
Strategies for Asymmetric and Stereoselective Synthesis
Achiral Grignard reagents like this compound typically produce racemic mixtures when they react with prochiral substrates. The development of methods for asymmetric and stereoselective synthesis is a major goal in modern organic chemistry, as the biological activity of molecules is often dependent on their specific stereochemistry.
One promising strategy involves the use of chiral catalysts. Chiral phosphoric acids, for example, have been used to achieve atroposelective synthesis of N-aryl 1,2,4-triazoles with high enantiomeric excess. nih.gov These catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction.
Another approach is the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to one of the reactants to direct the stereochemical course of the reaction. For instance, Ellman's chiral auxiliary, tert-butylsulfinamide, has been successfully employed for the stereoselective synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. researchgate.net
Future research in this area will likely focus on the design and development of new and more efficient chiral catalysts and auxiliaries. The goal is to achieve high levels of stereocontrol in a wide range of reactions involving this compound and other Grignard reagents. This will enable the synthesis of complex, stereochemically-defined molecules with potential applications in medicine and materials science.
Process Intensification and Industrial Scale-Up Considerations
The transition of a chemical reaction from the laboratory to an industrial scale presents numerous challenges. For Grignard reactions, these include managing the heat generated by the exothermic reaction, ensuring safe handling of pyrophoric reagents, and optimizing reaction conditions for large-scale production. researchgate.net
Process intensification, which aims to develop smaller, safer, and more efficient production methods, is a key area of focus. Continuous flow reactors, for example, offer several advantages over traditional batch reactors. researchgate.net They allow for better control of reaction temperature, improved mixing, and safer handling of hazardous materials. researchgate.net The use of packed-bed reactors with magnesium turnings has been shown to improve the selectivity of Grignard reagent formation and reduce the formation of undesirable byproducts. researchgate.net
Online monitoring techniques, such as infrared spectroscopy, can be integrated into continuous flow systems to provide real-time information about the reaction progress. researchgate.net This allows for precise control of reaction parameters and ensures consistent product quality.
Future research will continue to explore new reactor designs and process control strategies to further improve the safety, efficiency, and scalability of Grignard reactions. The development of robust and reliable continuous flow processes will be crucial for the industrial production of fine chemicals and pharmaceuticals using this compound.
Exploration of Novel Reactivity Modes and Catalytic Applications
While this compound is primarily used as a nucleophile in addition and substitution reactions, there is growing interest in exploring its potential in other types of chemical transformations. This includes its use in catalytic cycles and its participation in novel reaction pathways.
For example, Grignard reagents can be used in transition metal-catalyzed cross-coupling reactions, such as the Kumada-coupling, to form carbon-carbon bonds between aryl or vinyl halides and the Grignard reagent. researchgate.net These reactions are incredibly versatile and have broad applications in organic synthesis.
Researchers are also investigating the potential of Grignard reagents to participate in radical reactions. While Grignard reactions are typically considered to be ionic in nature, there is evidence to suggest that single-electron transfer processes can occur, leading to the formation of radical intermediates. nih.gov Understanding and controlling these radical pathways could open up new avenues for chemical synthesis.
Future research in this area will likely focus on discovering new catalytic systems that can expand the scope of reactions involving this compound. This could include the development of new transition metal catalysts, as well as exploring the potential of organocatalysis and photocatalysis. The goal is to unlock new reactivity modes and develop novel synthetic methods that are more efficient, selective, and sustainable.
Q & A
Q. What are the standard protocols for preparing and handling 2,4-Dimethoxyphenylmagnesium bromide in laboratory settings?
- Methodological Answer : This Grignard reagent is typically prepared by reacting 2,4-dimethoxybromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction requires rigorous exclusion of moisture, as water rapidly hydrolyzes the reagent. Handling involves using flame-dried glassware, syringes for precise transfer, and storage in AcroSeal™ glass bottles to maintain stability. Commercial solutions (e.g., 0.5M in THF) are preferred for reproducibility, with concentrations validated via titration .
Q. What types of electrophilic reactions are commonly employed with this compound?
- Methodological Answer : The reagent primarily participates in nucleophilic additions to carbonyl compounds (e.g., ketones, esters) and cross-coupling reactions (e.g., Kumada coupling with palladium catalysts). For example, it reacts with trifluoromethyl-substituted ketones to form tertiary alcohols, followed by acid-catalyzed cyclization to yield bioactive intermediates. In cross-couplings, steric and electronic effects of the 2,4-dimethoxy group enhance regioselectivity, particularly in forming biaryl motifs .
Advanced Questions
Q. How does the electronic nature of the 2,4-dimethoxyphenyl group influence reactivity and selectivity in Grignard reactions?
- Methodological Answer : The electron-donating methoxy groups at the 2- and 4-positions activate the aromatic ring, increasing the nucleophilicity of the magnesium-bound carbon. This accelerates reaction rates compared to mono-methoxy or non-substituted analogs. For instance, in Pd-catalyzed arylations, the 2,4-dimethoxy substituent reduces steric hindrance while stabilizing transition states via resonance, achieving >95% enantiomeric excess in asymmetric syntheses .
Q. What analytical techniques are recommended for characterizing reaction intermediates and products involving this reagent?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are critical for tracking Grignard reagent consumption and product formation. For example, downfield shifts in carbonyl carbons (180–200 ppm) confirm ketone conversion to alcohols.
- Chromatography : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) resolves intermediates, while GC-MS monitors reaction progress.
- Titration : Karl Fischer titration ensures solvent dryness (<50 ppm HO) to prevent side reactions .
Q. How can reaction conditions be optimized for stereoselective syntheses using this compound?
- Methodological Answer :
- Temperature Control : Reactions at 0°C minimize side product formation during nucleophilic additions, as shown in the synthesis of trifluoromethyl-substituted benzophenones .
- Catalyst Selection : Chiral ligands like Josiphos or TADDOL enhance enantioselectivity in cross-couplings. For example, Pd(OAc) with (R)-BINAP achieves 96:4 e.r. in asymmetric arylations .
- Stoichiometry : A 3:1 molar ratio of Grignard reagent to electrophile ensures complete conversion in sterically hindered systems .
Data Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
